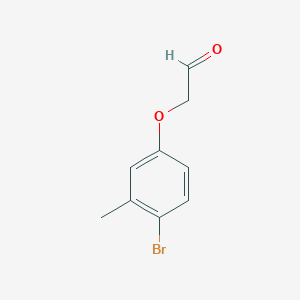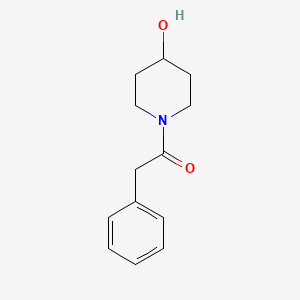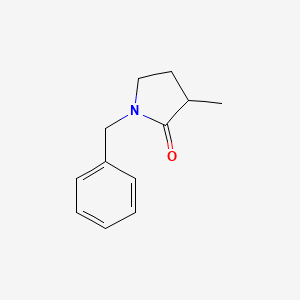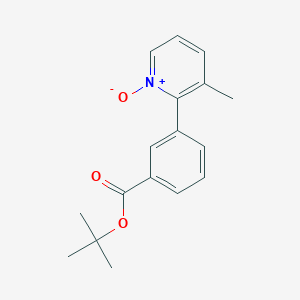![molecular formula C13H12ClNO2S B3080375 4-[(2-Chlorophenyl)methanesulfonyl]aniline CAS No. 1082911-17-8](/img/structure/B3080375.png)
4-[(2-Chlorophenyl)methanesulfonyl]aniline
Overview
Description
Synthesis Analysis
The synthesis of “4-[(2-Chlorophenyl)methanesulfonyl]aniline” could potentially involve the use of methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl . Methanesulfonyl chloride is highly reactive and is used to make methanesulfonates . It can be manufactured by the reaction of methane and sulfuryl chloride in a radical reaction .Molecular Structure Analysis
The molecular structure of “4-[(2-Chlorophenyl)methanesulfonyl]aniline” consists of a benzene ring (phenyl group) attached to a methanesulfonyl group and an aniline group. The methanesulfonyl group is attached to the benzene ring at the 2nd position (ortho position), and the aniline group is attached at the 4th position (para position).Chemical Reactions Analysis
Methanesulfonyl chloride, a potential precursor in the synthesis of “4-[(2-Chlorophenyl)methanesulfonyl]aniline”, is known to react with alcohols to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate a highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the product .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydrocarbazoles : The reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with bromine, followed by cyclization, leads to the synthesis of 9-methanesulfonyl-tetrahydrocarbazole derivatives (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).
- Pd-Catalyzed Cross-Coupling : A method of Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, which avoids genotoxic impurities that can arise from the reaction of an aniline with methanesulfonyl chloride (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Biological and Pharmacological Applications
- Blood Pressure Reduction : N-Trifluoroacetyl-1-(4-methanesulfonamidophenyl)-2-ethylamine showed significant lowering of blood pressure in hypertensive rats (Foye, Anderson, & Sane, 1971).
- Radioactive Labeling : Synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, which was needed to study the metabolic fate of this nematicide (Burton & Stoutamire, 1973).
Molecular and Structural Studies
- Crystal Structure Analysis : The study of the crystal structure of N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, which has non-crystallographic twofold symmetry (Boechat, Lages, Kover, Tiekink, Wardell, & Wardell, 2010).
Chemical Reactions and Mechanisms
- Synthesis of Benzimidazoles : Alpha-chloroaldoxime O-methanesulfonates were synthesized and used in the synthesis of functionalized benzimidazoles (Yamamoto, Mizuno, Tsuritani, & Mase, 2009).
properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGDHWEEVGDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)methanesulfonyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)

![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)


